molecular formula C14H15N5O2S B2357216 N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034232-35-2

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No. B2357216
CAS RN: 2034232-35-2
M. Wt: 317.37
InChI Key: KSQISKMSLUOBCF-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Molecular Structure Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Biological Activity and Therapeutic Potential

Synthesis and Biological Activity of Imidazo[1,2-a]pyridines

Research into imidazo[1,2-a]pyridines, compounds closely related to the chemical structure of interest, has demonstrated their potential as antiulcer agents. While these specific compounds did not exhibit significant antisecretory activity, they showed notable cytoprotective properties in experimental models, suggesting their therapeutic potential in gastroprotective treatments (Starrett et al., 1989).

Antitumor and Antioxidant Agents from Thiadiazoles

The synthesis of new fused and binary 1,3,4‐thiadiazoles, which include structural motifs similar to the compound , has been explored for their antitumor and antioxidant capabilities. This underscores the utility of thiadiazole derivatives in designing compounds with potential antitumor properties (Hamama et al., 2013).

Insecticidal Applications

Research into thiadiazole derivatives has also found applications in pest control. For instance, certain heterocycles incorporating a thiadiazole moiety have been assessed for their insecticidal efficacy against the cotton leafworm, Spodoptera littoralis. This indicates the potential of such compounds in agricultural applications (Fadda et al., 2017).

Antimicrobial and Antihypertensive Properties

Another study on N-(biphenylylmethyl)imidazoles, which share a functional group with the compound , showcased their development as nonpeptide angiotensin II receptor antagonists. These findings suggest a role for such structures in creating antihypertensive medications (Carini et al., 1991).

Future Directions

Imidazole has become an important synthon in the development of new drugs . There is a great importance of heterocyclic ring containing drugs . Therefore, the development of new imidazole derivatives with improved properties and activities is a promising area of research.

Biochemical Analysis

Biochemical Properties

The compound interacts with a variety of enzymes and proteins. For instance, it has been found to target human Carbonic Anhydrase II (hCAII), a zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide . The nature of these interactions involves the formation of heterobifunctional degrader candidates .

Cellular Effects

In cellular processes, this compound has been observed to have significant effects. It has been used to develop degrader candidates that target hCAII, leading to the depletion of hCAII over prolonged treatments . This influences cell function by modulating the levels of hCAII, which plays a crucial role in maintaining pH homeostasis in cells .

Molecular Mechanism

At the molecular level, the compound exerts its effects through specific binding interactions with biomolecules. It is part of the development of degrader candidates that recruit cereblon E3 ubiquitin ligase (CRBN), leading to the proteolysis of hCAII . This mechanism of action results in changes in gene expression and enzyme activity within the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For example, it has been found to cause sustained depletion of hCAII over prolonged treatments . This indicates the compound’s stability and its long-term effects on cellular function .

Metabolic Pathways

The compound is involved in metabolic pathways related to the degradation of hCAII

properties

IUPAC Name

N-[2-(2-imidazol-1-ylethoxy)ethyl]-2,1,3-benzothiadiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O2S/c20-14(11-1-2-12-13(9-11)18-22-17-12)16-4-7-21-8-6-19-5-3-15-10-19/h1-3,5,9-10H,4,6-8H2,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSQISKMSLUOBCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C=C1C(=O)NCCOCCN3C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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